2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE
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Overview
Description
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE is a synthetic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the benzimidazole derivative with a thiol compound, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide, and chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as an antiviral and antiparasitic agent.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Mebendazole: An antiparasitic drug used to treat helminth infections.
Albendazole: Another antiparasitic agent with a similar structure.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-23-13-7-8-14-15(9-13)21-17(20-14)24-10-16(22)19-12-5-3-11(18)4-6-12/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTCIMZWFLTCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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